![molecular formula C11H11NO3 B1344402 Ethyl (4-isocyanatophenyl)acetate CAS No. 827629-60-7](/img/structure/B1344402.png)
Ethyl (4-isocyanatophenyl)acetate
Overview
Description
Ethyl (4-isocyanatophenyl)acetate is a chemical compound with the molecular formula C11H11NO3 . It is used in various applications, including proteomics research .
Molecular Structure Analysis
The molecular structure of Ethyl (4-isocyanatophenyl)acetate is represented by the InChI code1S/C11H11NO3/c1-2-15-11(14)7-9-3-5-10(6-4-9)12-8-13/h3-6H,2,7H2,1H3
. The molecular weight of this compound is 205.21 . Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl (4-isocyanatophenyl)acetate include a molecular weight of 205.21 .Scientific Research Applications
Synthesis and Production
The compound Ethyl (4-isocyanatophenyl)acetate has been extensively studied for its synthesis and production methodologies. Wu Jian-biao (2008) emphasized the synthesis of ethyl 2-(4-isocyanatophenyl)acetate through a process involving 4-amino-phenyl ethylacetate and triphosgene, highlighting factors such as solvent choice, mole ratio of raw materials, and reaction time, which significantly affect the yield of the reaction. The study reported a high yield of up to 97% under specific conditions, marking its efficiency and potential for industrial production (Wu Jian-biao, 2008).
Chemical Synthesis and Modification
Ethyl (4-isocyanatophenyl)acetate plays a critical role in chemical synthesis and modification. For instance, Thalluri et al. (2014) demonstrated its use in the Lossen rearrangement and subsequent synthesis of ureas from carboxylic acids. The process achieved good yields without racemization under milder conditions and showcased compatibility with various protecting groups. This multifaceted utility indicates its significance in synthetic chemistry (Thalluri et al., 2014).
Bridged-ring Nitrogen Compounds
Gentles et al. (1991) explored the conversion of Ethyl (4-isocyanatophenyl)acetate into various bridged 3-benzazepine derivatives. These derivatives serve as conformationally restricted dopamine analogs, implying potential applications in neuropharmacology and as a scaffold for further drug development (Gentles et al., 1991).
Green Chemistry and Education
Ethyl (4-isocyanatophenyl)acetate has been incorporated in educational settings to impart green chemistry principles. Costa et al. (2012) utilized it in a discovery-based experiment to educate students on green Suzuki coupling reactions and the synthesis of biaryls, like Ethyl (4-phenylphenyl)acetate, a precursor to felbinac. This not only underscores its role in fostering sustainable chemistry but also its relevance in enhancing academic curricula (Costa et al., 2012).
Safety and Hazards
Ethyl (4-isocyanatophenyl)acetate is a highly flammable liquid and vapor. It may cause drowsiness or dizziness and causes serious eye irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection .
properties
IUPAC Name |
ethyl 2-(4-isocyanatophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-9-3-5-10(6-4-9)12-8-13/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNECDZVRTPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649175 | |
Record name | Ethyl (4-isocyanatophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
827629-60-7 | |
Record name | Ethyl (4-isocyanatophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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